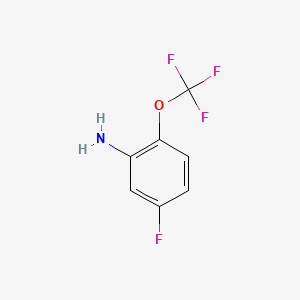

5-Fluoro-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 5-Fluoro-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJAYNLPYRARLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560294 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-63-4 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a substituted aniline containing both a fluorine atom and a trifluoromethoxy group. These fluorinated moieties are of significant interest in medicinal chemistry and materials science due to their ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can significantly impact the conformational preferences of a molecule.

This guide details a three-step synthetic sequence commencing with the nitration of 4-fluorophenol, followed by trifluoromethoxylation of the resulting nitrophenol, and concluding with the reduction of the nitro group to the desired aniline.

Proposed Synthesis Pathway

The overall synthetic route to 5-Fluoro-2-(trifluoromethoxy)aniline is depicted below. It involves the sequential transformation of a readily available starting material through nitration, trifluoromethoxylation, and reduction.

Caption: Proposed three-step synthesis pathway for 5-Fluoro-2-(trifluoromethoxy)aniline.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

This step involves the regioselective nitration of 4-fluorophenol. The nitro group is directed to the ortho position relative to the hydroxyl group.

Reaction:

Caption: Nitration of 4-fluorophenol.

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) (1.1 eq.) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to afford 4-fluoro-2-nitrophenol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene

This step involves the conversion of the hydroxyl group of 4-fluoro-2-nitrophenol to a trifluoromethoxy group. This can be achieved using various trifluoromethoxylating agents.

Reaction:

Caption: Trifluoromethoxylation of 4-fluoro-2-nitrophenol.

Procedure:

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride) (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a trifluoromethoxylating agent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (a Togni reagent) or another suitable source of electrophilic "CF3O", (1.5 eq.) portion-wise.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.

Step 3: Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

The final step is the reduction of the nitro group of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene to an aniline.

Reaction:

Caption: Reduction of 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-(trifluoromethoxy)aniline.

-

The product can be purified by distillation under reduced pressure or by column chromatography.

Alternative Procedure (Chemical Reduction with Tin(II) Chloride):

-

Dissolve 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq.) portion-wise.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product as described above.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline. The yield and purity are representative values based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | 4-Fluorophenol | 4-Fluoro-2-nitrophenol | HNO₃, H₂SO₄ | 70-85 | >95 |

| 2 | 4-Fluoro-2-nitrophenol | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | CF₃-Togni reagent, K₂CO₃ | 60-75 | >97 |

| 3 | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 5-Fluoro-2-(trifluoromethoxy)aniline | H₂, Pd/C or SnCl₂ | 85-95 | >98 |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline.

Caption: Overall experimental workflow for the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline.

This in-depth technical guide provides a comprehensive and actionable framework for the synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of each step will be necessary to achieve the desired yield and purity for their specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable properties to target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)aniline, details experimental protocols for their determination, and illustrates its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)aniline is presented in Table 1. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for this compound are not widely published. The data presented below are primarily computed values sourced from comprehensive chemical databases.[3]

Table 1: Physicochemical Properties of 5-Fluoro-2-(trifluoromethoxy)aniline

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₅F₄NO | - | - |

| Molecular Weight | 195.11 g/mol | Computed | PubChem[3] |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| pKa (of the conjugate acid) | Data not available | Experimental | - |

| logP | 2.5 | Computed | PubChem[3] |

| Solubility | Data not available | Experimental | - |

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of 5-Fluoro-2-(trifluoromethoxy)aniline, the following detailed methodologies are provided. These protocols are standard procedures for characterizing solid organic compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of 5-Fluoro-2-(trifluoromethoxy)aniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported.

-

-

Purity Indication: A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquid compounds, if applicable)

As 5-Fluoro-2-(trifluoromethoxy)aniline is a solid at room temperature, this protocol would apply if it were a liquid or for its distillation under reduced pressure.

Methodology:

-

Apparatus: A micro-boiling point apparatus or a distillation setup is used.

-

Procedure (Micro Method):

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated slowly.

-

A steady stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated above its boiling point.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of the aniline provides a measure of its basicity.

Methodology:

-

Solution Preparation: A standard solution of 5-Fluoro-2-(trifluoromethoxy)aniline is prepared in a suitable solvent mixture (e.g., water-ethanol) due to its likely low aqueous solubility. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Procedure:

-

A known volume of the aniline solution is placed in a beaker with the magnetic stir bar.

-

The initial pH of the solution is recorded.

-

The acid titrant is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[4]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

Solvent System: n-Octanol and water are mutually saturated by stirring together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: A known concentration of 5-Fluoro-2-(trifluoromethoxy)aniline is dissolved in one of the phases (typically the one in which it is more soluble).

-

Procedure:

-

Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel.

-

The sample solution is added.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the layers have completely separated.

-

-

Analysis: The concentration of the aniline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Methodology:

-

Equilibrium Method:

-

An excess amount of solid 5-Fluoro-2-(trifluoromethoxy)aniline is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

-

Analysis: The concentration of the dissolved aniline in the clear filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that temperature.

Application in Synthesis

5-Fluoro-2-(trifluoromethoxy)aniline is a versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. It is frequently utilized in the construction of heterocyclic scaffolds that form the core of many kinase inhibitors.[5]

Synthetic Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following diagram illustrates a general synthetic workflow where 5-Fluoro-2-(trifluoromethoxy)aniline is used as a key starting material in the synthesis of a substituted quinazoline, a common scaffold in kinase inhibitors.

This workflow highlights the utility of 5-Fluoro-2-(trifluoromethoxy)aniline in the initial amide formation step, leading to a key intermediate that undergoes cyclization to form the quinazolinone core. Subsequent chemical modifications allow for the introduction of various side chains to modulate the biological activity of the final compound. The fluorine and trifluoromethoxy substituents from the starting aniline are strategically incorporated into the final structure to enhance its pharmacological properties.

References

- 1. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calculating pKa From the Half Equivalence Point in a Weak Acid-weak Base Titration Practice | Chemistry Practice Problems | Study.com [study.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 5-Fluoro-2-(trifluoromethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from its structure, alongside detailed experimental protocols for acquiring and interpreting the data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 5-Fluoro-2-(trifluoromethoxy)aniline based on its chemical structure and known spectral correlations for similar compounds. These values should be considered as estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.2 | dd | J(H3-H4) = 8-9, J(H3-F5) = 4-5 |

| H-4 | 6.6 - 7.0 | ddd | J(H4-H3) = 8-9, J(H4-H6) = 2-3, J(H4-F5) = 8-10 |

| H-6 | 6.9 - 7.3 | dd | J(H6-H4) = 2-3, J(H6-F5) = 4-5 |

| -NH₂ | 3.5 - 4.5 | br s | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 140 - 145 |

| C-2 (C-OCF₃) | 145 - 150 (q, J ≈ 2 Hz) |

| C-3 | 115 - 120 (d, J ≈ 8 Hz) |

| C-4 | 110 - 115 (d, J ≈ 22 Hz) |

| C-5 (C-F) | 155 - 160 (d, J ≈ 240 Hz) |

| C-6 | 120 - 125 (d, J ≈ 3 Hz) |

| -OCF₃ | 120 - 125 (q, J ≈ 260 Hz) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C5-F | -110 to -125 | m |

| -OCF₃ | -58 to -62 | s |

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3350 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium-Strong |

| C-O-C Stretch (aryl ether) | 1200 - 1280 | Strong |

| C-F Stretch (aryl fluoride) | 1100 - 1250 | Strong |

| C-F Stretch (-OCF₃) | 1000 - 1100 | Strong, Broad |

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Description |

| [M]⁺ | 195 | Molecular Ion |

| [M-CF₃]⁺ | 126 | Loss of trifluoromethyl radical |

| [M-OCF₃]⁺ | 110 | Loss of trifluoromethoxy radical |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for 5-Fluoro-2-(trifluoromethoxy)aniline.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-Fluoro-2-(trifluoromethoxy)aniline.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Observe Frequency: As per the spectrometer's field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Observe Frequency: As per the spectrometer's field strength.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Observe Frequency: As per the spectrometer's field strength.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Ionization Mode: Positive ion mode is typically suitable for aniline derivatives.

-

Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and expected fragments.

-

Fragmentation Analysis (MS/MS): To confirm the structure, the molecular ion (m/z 195) can be isolated and fragmented to observe daughter ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like 5-Fluoro-2-(trifluoromethoxy)aniline.

Caption: A flowchart illustrating the key stages in the spectral analysis and structural confirmation of 5-Fluoro-2-(trifluoromethoxy)aniline.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Fluoro-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 5-Fluoro-2-(trifluoromethoxy)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the unique combination of a fluorine atom and a trifluoromethoxy group on an aniline scaffold. These substituents impart distinct electronic characteristics that influence the reactivity of the aromatic ring and the amino group. This document details the expected reactivity in key organic transformations, presents relevant quantitative data, provides detailed experimental protocols for its synthesis and characteristic reactions, and visualizes the underlying chemical principles.

Introduction

5-Fluoro-2-(trifluoromethoxy)aniline (CAS No. 123572-63-4) is an aromatic amine featuring two strongly electronegative substituents: a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position. The interplay of the electron-withdrawing nature of these groups and the electron-donating character of the amino group governs the molecule's reactivity and makes it a versatile building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its electronic effects is crucial for predicting its behavior in chemical reactions and for the rational design of new molecular entities.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 5-Fluoro-2-(trifluoromethoxy)aniline

| Property | Value | Reference |

| CAS Number | 123572-63-4 | [1] |

| Molecular Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.11 g/mol | [1] |

| Appearance | White to brown solid (predicted) | |

| Boiling Point | ~180-190 °C (estimated) | |

| Melting Point | 35-40 °C (estimated) |

Table 2: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| H-3 | 6.8 - 7.0 | d | J(H,H) ≈ 8-9 |

| H-4 | 6.6 - 6.8 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| H-6 | 7.0 - 7.2 | d | J(H,F) ≈ 9-10 |

| NH₂ | 3.5 - 4.5 | br s | - |

| ¹³C NMR | |||

| C-1 (C-NH₂) | ~140-145 | d | J(C,F) ≈ 2-3 |

| C-2 (C-OCF₃) | ~145-150 | q | J(C,F) ≈ 2-3 |

| C-3 | ~115-120 | d | J(C,F) ≈ 4-5 |

| C-4 | ~110-115 | d | J(C,F) ≈ 20-25 |

| C-5 (C-F) | ~155-160 | d | J(C,F) ≈ 240-250 |

| C-6 | ~120-125 | d | J(C,F) ≈ 8-10 |

| OCF₃ | ~120 | q | J(C,F) ≈ 255-260 |

| ¹⁹F NMR | |||

| C₅-F | -115 to -125 | m | - |

| OCF₃ | -58 to -62 | s | - |

Electronic Effects and Reactivity

The reactivity of the aniline ring is dictated by the electronic nature of its substituents. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing due to its +M (mesomeric) effect. Conversely, the trifluoromethoxy (-OCF₃) group is a strong deactivating group due to its potent -I (inductive) effect. The fluorine atom exhibits a dual role: a -I effect and a +M effect, with the inductive effect generally dominating its influence on reactivity, thus it is considered a deactivating group, but it is also ortho-, para-directing.

The combined influence of these groups on 5-Fluoro-2-(trifluoromethoxy)aniline leads to a deactivated aromatic ring compared to aniline itself. Electrophilic aromatic substitution is therefore expected to be less facile.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents determine the position of electrophilic attack. The strongly activating and ortho-, para-directing amino group will have the most significant influence. The fluorine atom is also ortho-, para-directing. The trifluoromethoxy group is meta-directing to its own position.

Considering the positions relative to the powerful amino director:

-

Ortho-positions: C-1 and C-3. C-1 is substituted by the amino group itself. C-3 is a potential site.

-

Para-position: C-4. This is a likely site for substitution.

Considering the fluorine director:

-

Ortho-positions: C-4 and C-6.

-

Para-position: C-2 (already substituted).

Considering the trifluoromethoxy director (meta-directing):

-

Meta-positions: C-4 and C-6.

The confluence of these directing effects suggests that electrophilic substitution will predominantly occur at the C-4 and C-6 positions. The C-4 position is para to the amino group and ortho to the fluorine, making it sterically accessible and electronically favorable. The C-6 position is ortho to the amino group and meta to the trifluoromethoxy group.

Experimental Protocols

The following protocols are adapted from general procedures for reactions of substituted anilines and provide a framework for the synthesis and key reactions of 5-Fluoro-2-(trifluoromethoxy)aniline.

Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

A plausible synthetic route starts from the commercially available 4-fluoro-2-nitrophenol.

Protocol:

-

Trifluoromethylation of 4-Fluoro-2-nitrophenol:

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a trifluoromethylating agent such as a Togni reagent (1.2 eq) and a catalytic amount of a suitable base (e.g., Cs₂CO₃).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 5-fluoro-2-(trifluoromethoxy)-1-nitrobenzene.

-

-

Reduction of the Nitro Group:

-

Dissolve the 5-fluoro-2-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 5-Fluoro-2-(trifluoromethoxy)aniline.

-

Acylation of the Amino Group

Protocol:

-

Dissolve 5-Fluoro-2-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

-

Add acetic anhydride (1.1 eq) and a catalytic amount of a base such as pyridine.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield N-(5-fluoro-2-(trifluoromethoxy)phenyl)acetamide.

Diazotization and Sandmeyer Reaction

Protocol:

-

Diazotization:

-

Dissolve 5-Fluoro-2-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction (e.g., Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over Na₂SO₄, and purify by distillation or chromatography.

-

Conclusion

5-Fluoro-2-(trifluoromethoxy)aniline is a highly functionalized aniline derivative with significant potential in synthetic chemistry. Its reactivity is governed by the strong electron-donating amino group and the deactivating fluoro and trifluoromethoxy substituents. This guide provides a foundational understanding of its electronic properties and reactivity, along with practical experimental guidance. The presented information is intended to facilitate the use of this versatile building block in the development of new chemical entities with applications in pharmaceuticals and materials science. Further experimental validation of the predicted spectroscopic data and reaction outcomes is encouraged.

References

An In-Depth Technical Guide to 5-Fluoro-2-(trifluoromethoxy)aniline (CAS Number: 123572-63-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential hazards of 5-Fluoro-2-(trifluoromethoxy)aniline. The information is compiled from publicly available databases and scientific literature on this compound and structurally related analogs.

Chemical and Physical Properties

5-Fluoro-2-(trifluoromethoxy)aniline is a substituted aniline derivative with the molecular formula C₇H₅F₄NO.[1] The presence of both a fluorine atom and a trifluoromethoxy group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[2]

| Property | Value | Reference |

| CAS Number | 123572-63-4 | [1] |

| Molecular Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.11 g/mol | [1] |

| IUPAC Name | 5-fluoro-2-(trifluoromethoxy)aniline | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)N)OC(F)(F)F | [1] |

| InChI Key | AUJAYNLPYRARLU-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Hazards and Toxicological Profile

The hazard information for 5-Fluoro-2-(trifluoromethoxy)aniline is primarily derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is classified as a hazardous substance with acute toxicity, and skin and eye irritation potential.[1]

| Hazard Class | GHS Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from PubChem CID 14439307.[1]

Experimental Protocols

Detailed experimental protocols for 5-Fluoro-2-(trifluoromethoxy)aniline are not extensively published. However, the following methodologies, adapted from studies on structurally similar compounds, can be applied to evaluate its biological and toxicological properties.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Potential Signaling Pathway Interactions

While the specific molecular targets of 5-Fluoro-2-(trifluoromethoxy)aniline are not well-defined, research on structurally related 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has shown inhibitory activity against the Interleukin-1 Receptor (IL-1R).[6][7] This suggests a potential anti-inflammatory mechanism of action. The IL-1 signaling pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Inhibition of IL-1R would block the downstream signaling cascade, preventing the activation of pro-inflammatory transcription factors like NF-κB and AP-1.

Synthesis

A general, user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported.[8] This method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by an intramolecular OCF₃ migration. While a specific protocol for 5-Fluoro-2-(trifluoromethoxy)aniline was not detailed, this general approach could likely be adapted.

Conclusion

5-Fluoro-2-(trifluoromethoxy)aniline is a chemical compound with potential applications in pharmaceutical and materials science, largely due to the properties conferred by its fluorine and trifluoromethoxy substituents. The available data indicates that it should be handled with care, given its classification for acute toxicity and as a skin and eye irritant. Further experimental investigation is required to fully characterize its toxicological profile, metabolic fate, and potential mechanisms of action. The experimental protocols and potential signaling pathway interactions outlined in this guide, based on structurally related compounds, provide a framework for future research in these areas.

References

- 1. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 4. epa.gov [epa.gov]

- 5. aarti-industries.com [aarti-industries.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ortho-trifluoromethoxylated aniline derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties conferred by the ortho-trifluoromethoxy group—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—make these derivatives valuable scaffolds for the development of novel therapeutics.[1] This guide details a key synthetic methodology, presents quantitative data on substrate scope, and provides insights into the applications of these compounds.

Core Synthetic Strategy: OCF₃ Migration

A prominent and effective method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermally induced intramolecular OCF₃ migration.[2][3][4][5] This approach is advantageous due to its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[3][4]

The proposed mechanism for the key OCF₃ migration step involves the thermally induced heterolytic cleavage of the N-OCF₃ bond, which generates a tight ion pair of a nitrenium ion and a trifluoromethoxide. Subsequently, the trifluoromethoxide attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final ortho-trifluoromethoxylated aniline product.[2]

Experimental Workflow

The overall synthetic workflow for the OCF₃ migration method is depicted below.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[2]

Part 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor

1.1 Reduction of the Nitroarene to the N-Aryl-N-hydroxylamine:

-

Reagents: Methyl 4-nitrobenzoate, 5% Rhodium on carbon (Rh/C), Hydrazine monohydrate, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To an oven-dried two-neck round-bottom flask, add methyl 4-nitrobenzoate and 5% Rh/C.

-

Evacuate the flask and backfill with nitrogen gas (repeat three times).

-

Add anhydrous THF via syringe and cool the mixture to 0°C.

-

Add hydrazine monohydrate dropwise at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude N-aryl-N-hydroxylamine, which is used in the next step without further purification.[6]

-

1.2 N-Acetylation of the N-Aryl-N-hydroxylamine:

-

Reagents: Crude N-aryl-N-hydroxylamine, Sodium bicarbonate, Anhydrous diethyl ether, Acetyl chloride.

-

Procedure:

-

To an oven-dried two-neck round-bottom flask, add the crude N-aryl-N-hydroxylamine and sodium bicarbonate.

-

Evacuate the flask and backfill with nitrogen gas (repeat three times).

-

Add anhydrous diethyl ether and cool the mixture to 0°C.

-

Slowly add a solution of acetyl chloride in anhydrous diethyl ether via a syringe pump.

-

After the addition is complete, filter the mixture through celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to afford the crude N-aryl-N-hydroxyacetamide.[2][6]

-

Part 2: O-Trifluoromethylation and OCF₃ Migration

2.1 O-Trifluoromethylation:

-

Reagents: N-Aryl-N-hydroxyacetamide, Togni reagent II, Cesium carbonate (Cs₂CO₃), Anhydrous chloroform.

-

Procedure:

-

Inside a glovebox, combine the N-aryl-N-hydroxyacetamide, Togni reagent II, and cesium carbonate in an oven-dried round-bottom flask.

-

Add anhydrous and degassed chloroform and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-aryl-N-(trifluoromethoxy)acetamide intermediate.[7]

-

2.2 Thermally Induced OCF₃ Migration:

-

Reagents: N-Aryl-N-(trifluoromethoxy)acetamide, Nitromethane (MeNO₂).

-

Procedure:

-

In a pressure vessel, dissolve the N-aryl-N-(trifluoromethoxy)acetamide in nitromethane.

-

Seal the vessel and heat the reaction mixture to 120°C.

-

After stirring for the designated time, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final ortho-trifluoromethoxylated aniline derivative.[2][7]

-

Quantitative Data: Substrate Scope and Yields

The OCF₃ migration method has been shown to be effective for a variety of substituted aniline precursors. The following table summarizes the reported yields for the two key steps of the synthesis for a range of substrates.

| Substrate (N-Aryl-N-hydroxyacetamide) | O-Trifluoromethylation Yield (%) | OCF₃ Migration Yield (%) |

| Methyl 4-acetamido-benzoate derivative | 95 | 85 |

| 4-Cyano-acetanilide derivative | 92 | 78 |

| 4-Trifluoromethyl-acetanilide derivative | 90 | 75 |

| 4-Chloro-acetanilide derivative | 96 | 88 |

| 4-Bromo-acetanilide derivative | 94 | 85 |

| 4-Fluoro-acetanilide derivative | 93 | 82 |

| 3-Methoxy-acetanilide derivative | 91 | 80 |

| 3,5-Dimethyl-acetanilide derivative | 88 | 76 |

Data compiled from published literature.[2][8] Yields are for isolated products.

Alternative Synthetic Strategies

While the OCF₃ migration method is a powerful tool, other strategies for the synthesis of trifluoromethoxylated arenes have been developed, although detailed protocols specifically for ortho-aniline derivatives are less common. These alternative approaches can be broadly categorized as follows:

-

Direct C-H Trifluoromethoxylation: This approach involves the direct functionalization of a C-H bond on the aniline ring. While conceptually straightforward, achieving high regioselectivity for the ortho position can be challenging.

-

Transition-Metal-Catalyzed Cross-Coupling: Methods involving the cross-coupling of arylboronic acids or arylstannanes with a trifluoromethoxide source have been reported for the synthesis of aryl trifluoromethyl ethers.[9] Adapting these methods for the direct ortho-functionalization of anilines remains an area of active research.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethoxy group into a drug candidate can significantly enhance its pharmacological properties. The high metabolic stability of the C-F bonds in the OCF₃ group can lead to a longer in vivo half-life, while its lipophilicity can improve membrane permeability and bioavailability.[10]

A notable example of a drug containing a trifluoromethoxy aniline-like scaffold is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS).[10][11] Riluzole is a voltage-gated sodium channel blocker.[12] The development of riluzole analogs, including modifications to the trifluoromethoxy group and the aniline moiety, is an active area of research aimed at improving efficacy and exploring new therapeutic applications.[1][12][13] The synthesis and evaluation of such analogs often rely on the synthetic methodologies outlined in this guide.

The general mechanism of action for sodium channel blockers like Riluzole involves the inhibition of excessive neuronal signaling, which is implicated in the pathophysiology of neurodegenerative diseases.

Conclusion

The synthesis of ortho-trifluoromethoxylated aniline derivatives is a critical capability for medicinal chemists and drug discovery professionals. The OCF₃ migration method provides a reliable and versatile route to these valuable compounds. A thorough understanding of the synthetic protocols and the factors influencing reaction outcomes is essential for the successful application of this chemistry in the development of next-generation therapeutics. Continued innovation in synthetic methodologies will undoubtedly expand the accessibility and utility of this important class of molecules.

References

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]

- 4. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]

- 6. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [scholarship.libraries.rutgers.edu]

- 12. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-(trifluoromethoxy)aniline: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 5-Fluoro-2-(trifluoromethoxy)aniline has emerged as a pivotal fluorinated building block. Its unique structural features, combining a fluorine atom and a trifluoromethoxy group on an aniline scaffold, offer significant advantages in tuning the physicochemical and biological properties of target molecules. This in-depth technical guide provides a comprehensive overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for practical use in the laboratory.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF3) group, in particular, is a lipophilic electron-withdrawing substituent that can significantly improve a compound's pharmacokinetic profile. 5-Fluoro-2-(trifluoromethoxy)aniline offers a unique combination of these desirable fluorine motifs, making it a valuable precursor for a wide range of chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental for its effective use in synthesis. The key properties of 5-Fluoro-2-(trifluoromethoxy)aniline are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123572-63-4 | [1] |

| Molecular Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.11 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents | |

| Calculated LogP | 2.5 | [1] |

Spectroscopic Data:

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8-7.2 (m, 3H, Ar-H)

-

δ 3.8-4.2 (br s, 2H, -NH₂)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 155-160 (d, ¹JCF)

-

δ 140-145 (d)

-

δ 120.5 (q, ¹JCF, -OCF₃)

-

δ 115-125 (m)

-

δ 105-115 (m)

Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline

Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives (Adapted for 5-Fluoro-2-(trifluoromethoxy)aniline)

This protocol describes a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.

Step 1: O-Trifluoromethylation of a Fluorinated N-Aryl-N-hydroxyacetamide

-

Starting Material Preparation: Prepare the precursor, N-(4-fluorophenyl)-N-hydroxyacetamide, from 4-fluoroaniline through established literature procedures.

-

Reaction Setup: In a glovebox, charge an oven-dried round-bottom flask with the N-(4-fluorophenyl)-N-hydroxyacetamide (1.0 equiv), Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and a catalytic amount of cesium carbonate (Cs₂CO₃, 0.1 equiv).

-

Solvent Addition: Add anhydrous and degassed chloroform to the flask.

-

Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Work-up and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-(trifluoromethoxy)acetamido intermediate.

Step 2: Thermally Induced Intramolecular OCF₃ Migration

-

Reaction Setup: In a pressure vessel, dissolve the N-(trifluoromethoxy)acetamido intermediate obtained in Step 1 in nitromethane.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C for 20 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. Purify the crude product by flash column chromatography to afford 5-Fluoro-2-(trifluoromethoxy)acetanilide.

-

Deprotection: The final step involves the hydrolysis of the acetanilide to the desired 5-Fluoro-2-(trifluoromethoxy)aniline using standard acidic or basic conditions.

References

Spectroscopic Characterization of Novel Fluorinated Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated anilines are a critical class of compounds in modern drug discovery and materials science. The incorporation of fluorine atoms into the aniline scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural elucidation of novel fluorinated anilines is a prerequisite for advancing their application. This technical guide provides an in-depth overview of the primary spectroscopic techniques used for the comprehensive characterization of these compounds: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document outlines the foundational principles of each technique, presents typical spectral data for this class of compounds, and provides detailed experimental protocols for data acquisition.

The Characterization Workflow

The complete structural confirmation of a novel fluorinated aniline relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow begins with synthesis and purification, followed by a suite of spectroscopic analyses that, when combined, lead to unambiguous structural elucidation and confirmation of purity.

Caption: A typical experimental workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.[3]

Key Information from NMR

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The presence of fluorine atoms introduces C-F coupling, which can help in assigning carbon signals.[4]

-

¹⁹F NMR: Directly observes the fluorine nuclei.[5] The chemical shift of ¹⁹F is highly sensitive to its electronic environment, making it an excellent probe for structural changes.[5][6]

Typical NMR Data for a Fluorinated Aniline

The following tables summarize expected NMR data for a representative fluorinated aniline, 4-Fluoro-3-(trifluoromethyl)aniline.

Table 1: ¹H and ¹⁹F NMR Data for 4-Fluoro-3-(trifluoromethyl)aniline

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.72 | broad singlet | -NH₂ |

| ¹H | 6.74 | multiplet | Aromatic CH |

| ¹H | 6.82 | multiplet | Aromatic CH |

| ¹H | 6.94 | multiplet | Aromatic CH |

| ¹⁹F | -63.0 (approx.) | singlet | -CF₃ |

| ¹⁹F | -115.0 (approx.) | multiplet | Ar-F |

Note: ¹⁹F shifts are relative to a standard like CFCl₃. Data is representative and can vary with solvent and instrument.[7]

Table 2: ¹³C NMR Data for 4-Fluoro-3-(trifluoromethyl)aniline

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 114.2 | d, J = 22 Hz | Aromatic CH |

| 118.5 | q, J = 5 Hz | Aromatic CH |

| 123.0 | q, J = 272 Hz | -CF₃ |

| 124.1 | d, J = 3 Hz | Aromatic CH |

| 141.0 | d, J = 11 Hz | Aromatic C-N |

| 155.8 | d, J = 245 Hz | Aromatic C-F |

Note: 'd' denotes a doublet due to C-F coupling, 'q' denotes a quartet due to C-F coupling from the CF₃ group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated aniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal fluorine-containing standard may be used.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to ~0 to 220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse sequence, often with proton decoupling.

-

The spectral width for ¹⁹F is much larger than for ¹H; ensure the full range of expected fluorine environments is covered.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[8]

Key Information from IR

-

N-H stretches: The amine group in anilines shows characteristic stretches.

-

C-F stretch: A strong, characteristic absorption indicating the presence of a carbon-fluorine bond.

-

Aromatic C-H and C=C stretches: Peaks confirming the presence of the benzene ring.

Table 3: Typical IR Absorption Bands for Fluorinated Anilines

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3350 - 3500 | N-H stretch (asymmetric & symmetric) | Medium-Weak | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Medium-Weak | Aromatic Ring |

| 1600 - 1640 | N-H bend (scissoring) | Medium | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Medium-Strong | Aromatic Amine |

| 1000 - 1400 | C-F stretch | Strong | Aryl-Fluoride |

Note: The exact positions can be influenced by the substitution pattern and electronic effects.[9]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR analysis.[10][11]

-

Preparation: Ensure all equipment (agate mortar, pestle, die set) is clean and dry.[11] Use spectroscopic grade KBr and dry it in an oven at ~110°C for 2-3 hours to remove moisture, then store in a desiccator.[10][12]

-

Mixing: Weigh approximately 1-2 mg of the solid fluorinated aniline sample and 200-300 mg of dry KBr.[10][11]

-

Grinding: Transfer the sample and KBr to the agate mortar and grind them together thoroughly for several minutes until a fine, homogeneous powder is obtained.[13] This minimizes light scattering.[10]

-

Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring it is spread evenly.

-

Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[13] Using a vacuum pump during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

-

Pellet Removal: Carefully release the pressure and eject the thin, transparent, or uniformly translucent pellet from the die.[14]

-

Analysis: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹.[15] A background spectrum using a pure KBr pellet should also be recorded for correction.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[16] Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural determination.[17]

Key Information from MS

-

Molecular Ion Peak (M⁺): Gives the molecular weight of the compound. For anilines containing one nitrogen atom, the molecular ion will have an odd nominal mass (the Nitrogen Rule).[18]

-

Isotopic Pattern: The presence of chlorine or bromine atoms results in characteristic isotopic peaks (e.g., M⁺ and [M+2]⁺), which can confirm their presence and number.[19]

-

Fragmentation Pattern: The way the molecular ion breaks down provides a "fingerprint" of the molecule's structure. Common fragmentations for anilines include the loss of HCN.[18][19]

Table 4: Representative Mass Spectrometry Data for p-Fluoroaniline

| m/z (Mass/Charge) | Interpretation |

|---|---|

| 111 | Molecular Ion (M⁺) |

| 84 | Loss of HCN from M⁺ |

| 83 | Loss of H from m/z 84 |

| 57 | Further fragmentation |

Source: Based on NIST WebBook data for p-Fluoroaniline.[20]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the instrument, often via a Gas Chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.[21]

-

Ionization: The gaseous sample molecules enter the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV).[16][22] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The 70 eV energy is sufficient to cause the molecular ion to fragment into smaller, charged daughter ions and neutral radicals.[17] This process is highly reproducible.

-

Mass Analysis: The resulting ions (the molecular ion and all fragment ions) are accelerated by an electric field into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.[23][24]

Key Information from UV-Vis

-

λmax (Lambda max): The wavelength at which the maximum absorption occurs. This is related to the electronic transitions within the molecule (e.g., π→π* transitions in the aromatic ring).[25]

-

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at λmax. It is constant for a given compound at a specific wavelength.

Table 5: Representative UV-Vis Data for Aromatic Amines

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Aniline | ~230, ~280 | π→π* |

| Fluorinated Anilines | ~235-245, ~285-295 | π→π* |

Note: The exact λmax and ε values are sensitive to the solvent and the specific substitution pattern on the aniline ring.[26][27]

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[28]

-

Solvent Selection: Choose a solvent that dissolves the sample but is transparent in the wavelength range of interest. Ethanol, methanol, or cyclohexane are common choices.

-

Sample Preparation: Prepare a dilute stock solution of the fluorinated aniline of a known concentration. Perform serial dilutions to create a series of standards if quantitative analysis is required.

-

Cuvette Selection: Use quartz cuvettes for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.[23] Ensure cuvettes are clean and free of scratches.

-

Baseline Correction: Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline scan. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[28][29]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and run the scan over the desired wavelength range (e.g., 200-400 nm for anilines).[28]

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the λmax and record the absorbance value. If a calibration curve was prepared, the concentration of an unknown sample can be determined using the Beer-Lambert law.

Integrated Data Analysis

No single technique provides all the necessary information for complete structural elucidation. The power of spectroscopic characterization lies in combining the data from all methods.

Caption: Logical relationships between spectroscopic techniques and the information they provide.

By integrating the molecular weight from MS, the functional groups from IR, the electronic system from UV-Vis, and the detailed atomic connectivity from NMR, a researcher can confidently and unambiguously determine the structure of a novel fluorinated aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biophysics.org [biophysics.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]

- 8. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. p-Fluoroaniline [webbook.nist.gov]

- 21. bitesizebio.com [bitesizebio.com]

- 22. youtube.com [youtube.com]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 27. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. engineering.purdue.edu [engineering.purdue.edu]

A Theoretical Deep Dive into the Isomeric Properties of Fluoroaniline

A Technical Guide for Researchers in Drug Discovery and Materials Science

Fluoroaniline isomers (ortho-, meta-, and para-fluoroaniline) are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The position of the fluorine atom on the aniline ring dramatically influences the molecule's steric and electronic properties, thereby dictating its reactivity, binding affinity, and overall suitability for various applications. A thorough understanding of these properties at a molecular level is paramount for rational drug design and the development of novel materials. This technical guide provides an in-depth theoretical investigation into the key molecular and electronic properties of fluoroaniline isomers, supported by computational data and outlining the experimental protocols for their validation.

Core Molecular Properties: A Comparative Analysis

The structural and electronic characteristics of the ortho-, meta-, and para-fluoroaniline isomers have been extensively studied using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311++G(d,p) basis set, has proven to be a reliable method for predicting their properties.[1][2]

Optimized Molecular Geometry

The introduction of a fluorine atom, an electron-withdrawing group, induces changes in the charge distribution and geometry of the aniline molecule.[3] While the precise bond lengths and angles vary slightly between the isomers, the fundamental aromatic structure is maintained. Theoretical calculations provide optimized geometries that are in good agreement with experimental data, forming the basis for further property predictions.

Electronic Properties: HOMO-LUMO and Chemical Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of molecules.[3] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[3] The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[3]

Table 1: Calculated Electronic Properties of Fluoroaniline Isomers

| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

| HOMO Energy (eV) | -5.46 | -5.67 | -5.39 |

| LUMO Energy (eV) | -0.38 | -0.35 | -0.42 |

| HOMO-LUMO Gap (eV) | 5.08 | 5.32 | 4.97 |

| Ionization Potential (eV) | 5.46 | 5.67 | 5.39 |

| Electron Affinity (eV) | 0.38 | 0.35 | 0.42 |

| Chemical Hardness (η) | 2.54 | 2.66 | 2.485 |

| Chemical Softness (S) | 0.39 | 0.38 | 0.40 |

| Electronegativity (χ) | 2.92 | 3.01 | 2.905 |

Note: Data is compiled from theoretical calculations and may vary slightly depending on the computational method and basis set used.[1][3][4]

Vibrational Frequencies: A Spectroscopic Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique "fingerprint" for each isomer based on its molecular vibrations. Theoretical calculations of vibrational frequencies, when scaled appropriately, show excellent correlation with experimental spectra.[2] These assignments are critical for identifying and characterizing the isomers.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) for p-Fluoroaniline

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR | Experimental FT-Raman |

| NH₂ asymmetric stretch | 3578 | 3480 | 3482 |

| NH₂ symmetric stretch | 3475 | 3395 | 3396 |

| C-H stretch | 3100-3000 | 3050-3020 | 3060-3030 |

| C-N stretch | 1300 | 1285 | 1288 |

| C-F stretch | 1230 | 1225 | 1227 |

Note: This table provides a selection of key vibrational modes for p-fluoroaniline as an example. Detailed assignments for all isomers are available in the cited literature.[2]

Experimental Protocols for Property Determination

The theoretical predictions outlined above can be experimentally validated using a variety of spectroscopic and analytical techniques. The following are generalized protocols for the characterization of fluoroaniline isomers.

Synthesis and Purification

Fluoroaniline isomers can be synthesized through various methods, with a common route being the hydrogenation of the corresponding nitrofluorobenzene.[5] Purification is typically achieved through distillation under reduced pressure to obtain the pure isomers.

Spectroscopic Analysis

1. FT-IR and FT-Raman Spectroscopy:

-

Instrumentation: A PerkinElmer Spectrum-1 FTIR Spectrometer or a BRUKER RFS 27 FT-Raman spectrometer can be used.

-

Sample Preparation: For FT-IR, liquid samples can be analyzed neat between KBr plates. For FT-Raman, liquid samples are placed in a glass capillary tube.

-

Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution of 1-2 cm⁻¹.[6] Multiple scans (e.g., 100) are averaged to improve the signal-to-noise ratio.[6]

2. UV-Vis Spectroscopy:

-

Instrumentation: An Agilent Technology Cary series UV-Visible spectrometer or a similar instrument is suitable.[6]

-

Sample Preparation: Solutions of the fluoroaniline isomers are prepared in a suitable solvent (e.g., ethanol) at a known concentration.

-

Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm to identify the electronic transitions.[4][6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[6][7]

-

Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.[6]

-

Data Acquisition: Standard pulse sequences are used to obtain high-resolution spectra, which provide detailed information about the chemical environment of the atoms in each isomer.

Visualizing Theoretical Workflows and Relationships

To better understand the process of theoretical investigation and the relationships between calculated and experimental data, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Trifluoromethoxy Group on Aniline: An In-depth Technical Guide to its Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract